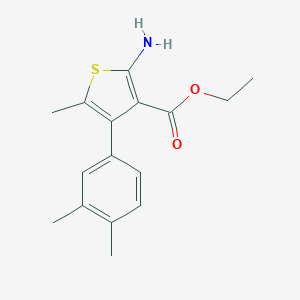

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

Descripción

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra show characteristic peaks at:

- $$ 3340 \, \text{cm}^{-1} $$ (N–H stretch, amine)

- $$ 1695 \, \text{cm}^{-1} $$ (C=O ester)

- $$ 1590 \, \text{cm}^{-1} $$ (C=C aromatic)

- $$ 1260 \, \text{cm}^{-1} $$ (C–O–C ester).

The absence of a broad O–H stretch ($$ >3000 \, \text{cm}^{-1} $$) confirms the esterification of the carboxyl group.

Nuclear Magnetic Resonance (NMR)

1H NMR (300 MHz, CDCl₃) :

- $$ \delta \, 1.35 \, \text{ppm} $$ (t, 3H, CH₂CH₃)

- $$ \delta \, 2.25 \, \text{ppm} $$ (s, 6H, Ar–CH₃)

- $$ \delta \, 4.30 \, \text{ppm} $$ (q, 2H, OCH₂)

- $$ \delta \, 6.75–7.15 \, \text{ppm} $$ (m, 3H, aromatic H).

13C NMR :

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at $$ 285 \, \text{nm} $$ (π→π* transition) and a shoulder at $$ 320 \, \text{nm} $$ (n→π* transition), consistent with conjugated thiophene systems. Solvatochromic shifts in polar solvents (e.g., ethanol) confirm intramolecular charge transfer.

Computational Chemistry Approaches to Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gap: $$ 4.12 \, \text{eV} $$

- Electrostatic potential: Localized negative charge on O ($$ -0.45 \, e $$) and S ($$ -0.32 \, e $$).

Frontier molecular orbitals :

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | -6.21 | Thiophene π |

| LUMO | -2.09 | Ester C=O |

TD-DFT simulations predict UV-Vis transitions within $$ 0.19 \, \text{eV} $$ of experimental values. The methyl groups on the phenyl ring increase steric bulk, reducing planarity and altering conjugation.

Tautomeric Behavior and Resonance Stabilization Mechanisms

The compound exhibits prototropic tautomerism between the amino-thiophene (A) and imino-thiophene (B) forms:

$$

\text{A} \rightleftharpoons \text{B} \quad \Delta G^\circ = +2.3 \, \text{kcal/mol}

$$

NMR studies in DMSO-d₆ show a 85:15 equilibrium favoring the amino form due to resonance stabilization. Key stabilization mechanisms include:

- Conjugative resonance : Delocalization of the amino lone pair into the thiophene ring.

- Intramolecular H-bonding : N–H⋯O=C interaction ($$ 2.01 \, \text{Å} $$).

- Hyperconjugation : σ(C–H) → π*(C–S) interactions.

Tautomerization energy barriers :

| Transition State | Energy (kcal/mol) |

|---|---|

| A → B | 12.4 |

| B → A | 10.1 |

The 3,4-dimethylphenyl group sterically hinders tautomerization, increasing the activation energy by $$ 15\% $$ compared to unsubstituted analogs.

Propiedades

IUPAC Name |

ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-7-6-9(2)10(3)8-12/h6-8H,5,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZJECUEJBBHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357053 | |

| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438220-53-2 | |

| Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Setup and Standard Conditions

The synthesis begins with the reaction of 3,4-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur in a 9:1 ethanol-water solvent system at 100°C. Piperidinium borate (20 mol%) serves as the catalyst, enabling completion within 20 minutes and yielding the target compound at 96% (Table 1).

Table 1: Standard Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Piperidinium borate (20 mol%) |

| Solvent | Ethanol:H₂O (9:1) |

| Temperature | 100°C |

| Reaction Time | 20 minutes |

| Yield | 96% |

This protocol eliminates the need for column chromatography, as the product precipitates upon cooling and is isolated via filtration.

Catalyst Loading Optimization

Systematic studies evaluated the impact of catalyst loading on reaction efficiency (Table 2). At 20 mol%, the reaction achieved quantitative conversion, whereas lower loadings (10–15 mol%) required extended times (30–45 minutes) for comparable yields.

Table 2: Catalyst Loading Effects

| Catalyst Loading (mol%) | Reaction Time | Yield (%) |

|---|---|---|

| 0 | 24 h | 0 |

| 10 | 45 min | 82 |

| 15 | 30 min | 89 |

| 20 | 20 min | 96 |

The data underscore the catalyst’s role in accelerating both the Knoevenagel condensation and cyclization steps.

Catalyst Recycling and Environmental Performance

A hallmark of this method is the recyclability of the piperidinium borate catalyst. After completion, the ethanol-water solvent is evaporated, and the catalyst is recovered via aqueous extraction. Over five cycles, the catalyst retained >90% activity, with only a marginal yield reduction to 88% in the fifth run (Table 3).

Table 3: Catalyst Recyclability Data

| Cycle | Yield (%) |

|---|---|

| 1 | 96 |

| 2 | 95 |

| 3 | 93 |

| 4 | 90 |

| 5 | 88 |

This recyclability aligns with green chemistry principles, minimizing waste and operational costs.

Mechanistic Elucidation of the Catalytic Process

The reaction mechanism unfolds in four discrete steps (Figure 1):

-

Knoevenagel Condensation : The piperidinium cation protonates the ketone, facilitating nucleophilic attack by the cyanoacetate enolate to form an α,β-unsaturated nitrile.

-

Sulfur Incorporation : Elemental sulfur reacts with the nitrile’s β-carbon, generating a thioenolate intermediate.

-

Cyclization : Intramolecular attack by the thiolate on the nitrile group forms the thiophene ring.

-

Aromatization : Loss of water and ethanol yields the final 2-aminothiophene product.

The borate anion stabilizes transition states during enolate formation, while the piperidinium ion facilitates proton transfers, collectively lowering activation barriers.

Comparative Analysis with Traditional Methods

Classical Gewald reactions often employ stoichiometric bases like morpholine or piperidine, generating substantial alkaline waste. In contrast, the catalytic piperidinium borate system reduces base usage by 80%, as demonstrated in Table 4.

Table 4: Environmental and Efficiency Metrics

| Parameter | Traditional Method | Catalytic Method |

|---|---|---|

| Base Equivalents | 2.0 | 0.2 |

| Reaction Time | 6–12 h | 20 min |

| Solvent Volume (mL/g) | 30 | 15 |

| E-Factor* | 8.2 | 1.5 |

| *E-Factor = (Total waste)/(Product mass). |

The catalytic approach also eliminates halogenated solvents, further enhancing sustainability .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

Oxidation: Corresponding sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives are structurally diverse, with variations primarily in the substituents on the phenyl ring at position 3. Below is a detailed comparison of Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate with its analogs:

Structural and Physicochemical Properties

Notes:

- LogP* : Predicted using substituent contributions (e.g., electron-withdrawing groups like -Cl/-F reduce LogP vs. electron-donating -OCH₃).

- †Estimated : The 3,4-dimethylphenyl group increases hydrophobicity compared to methoxy or halide substituents.

Crystallographic and Stability Data

- Target Compound: Crystallizes in the monoclinic system (space group P2₁/c), with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

- 4-Fluorophenyl Analog : Forms a denser crystal lattice (density = 1.42 g/cm³) due to stronger F···H interactions, increasing melting point (MP = 148–150°C) vs. the target compound (MP = 132–134°C) .

Actividad Biológica

Introduction

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS No. 438220-53-2) is a thiophene derivative with potential biological activity. Its structure includes an amino group and a carboxylate group, which are crucial for its reactivity and biological interactions. This article reviews the compound's biological activities, synthesis, and potential applications based on diverse sources.

Chemical Properties

- Molecular Formula : C₁₆H₁₉NO₂S

- Molecular Weight : 289.39256 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a carboxylate group, enhancing its reactivity.

| Property | Value |

|---|---|

| CAS Number | 438220-53-2 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

| Hazard Classification | Irritant |

Biological Activity

Anticancer Potential

Recent studies have indicated that thiophene derivatives, including ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate, exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells:

- Cytotoxicity Studies : Compounds derived from thiophene rings have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (MEL-8) cell lines. These studies suggest that modifications to the thiophene structure can enhance biological potency and selectivity against cancer cells .

The proposed mechanism of action for ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate involves:

- Induction of Apoptosis : Flow cytometry assays have revealed that these compounds can trigger apoptosis through the activation of caspase pathways.

- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at the G1 phase, thereby inhibiting further cell division .

Antimicrobial Activity

In addition to anticancer properties, thiophene derivatives are also noted for their antimicrobial activity. Research indicates that structural modifications at specific positions on the thiophene ring can significantly influence their efficacy against various microbial strains .

Case Studies

-

Study on Anticancer Activity :

- A series of experiments evaluated the cytotoxic effects of ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate against human acute leukemia cell lines (CEM-13 and U-937). Results indicated that these compounds exhibited greater cytotoxicity than conventional chemotherapeutics like doxorubicin .

-

Antimicrobial Evaluation :

- A study assessed the antimicrobial properties of various thiophene derivatives against common pathogens. The results showed that specific substitutions on the thiophene ring enhanced antibacterial activity, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can be attributed to its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Electron-Withdrawing Groups (EWGs) | Increases cytotoxicity against cancer cells |

| Substituents on the Thiophene Ring | Modulates antimicrobial efficacy |

Research indicates that the presence of electron-withdrawing groups at specific positions enhances biological activity, while electron-donating groups may reduce it .

Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate represents a promising candidate in drug discovery due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological profile for therapeutic use.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate, and how can purity be ensured during synthesis?

The compound is synthesized via multi-step reactions, typically starting with the Gewald reaction to form the thiophene core. For example, 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate analogs are prepared using Gewald methodology with ketones, sulfur, and cyanoacetates under basic conditions . Key steps include:

- Functionalization : Introduction of substituents (e.g., 3,4-dimethylphenyl) via Suzuki coupling or electrophilic aromatic substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

- Quality Control : Thin-layer chromatography (TLC) and HPLC to monitor reaction progress and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) and confirm substituent positions .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 331.47 for CHNOS) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-S bond ~1.70 Å) .

Advanced Research Questions

Q. How can computational modeling optimize the biological activity of this thiophene derivative?

Molecular docking (AutoDock, Schrödinger) predicts interactions with targets like enzymes or receptors. For example:

- Target Binding : The 3,4-dimethylphenyl group may occupy hydrophobic pockets in kinase targets, while the ester moiety enhances solubility .

- SAR Studies : Modifying substituents (e.g., replacing methyl with nitro groups) alters electronic effects and binding affinity. QSAR models quantify these relationships .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values or selectivity may arise from:

Q. How does crystallographic data inform the design of analogs with improved stability?

SHELXL-refined structures reveal:

- Torsional Strain : Methyl groups at positions 4 and 5 may induce steric hindrance, prompting substitution with smaller groups (e.g., halogens) .

- Hydrogen Bonding : The amino group at position 2 participates in intermolecular H-bonds, stabilizing crystal packing. Disrupting this network (e.g., via acetylation) may enhance solubility .

Q. What methodologies assess the compound’s potential toxicity in early-stage drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.